

3-Methylheptanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylheptanoyl-CoA

Cat. No.: B15547860

[Get Quote](#)

An In-depth Technical Guide to 3-Methylheptanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **3-Methylheptanoyl-CoA**, a key intermediate in the metabolism of branched-chain fatty acids.

Chemical Structure and Properties

3-Methylheptanoyl-CoA is an acyl-CoA derivative formed from the activation of 3-methylheptanoic acid. The molecule consists of a 3-methylheptanoyl group linked to a Coenzyme A (CoA) molecule via a thioester bond. The CoA moiety is a complex molecule itself, composed of β -mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-bisphosphate.

The chemical structure can be represented as the combination of 3-methylheptanoic acid and Coenzyme A:

- 3-Methylheptanoic acid: A saturated fatty acid with a methyl group at the third carbon position.

- Coenzyme A: A large molecule that acts as a carrier for acyl groups in numerous metabolic reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The presence of the methyl group on the β -carbon (position 3) of the fatty acyl chain is of significant biological importance, as it prevents the molecule from being metabolized through the typical β -oxidation pathway.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Chemical Data

The following table summarizes the known quantitative properties of **3-Methylheptanoyl-CoA** and its constituent fatty acid.

Property	Value	Source
3-Methylheptanoyl-CoA		
Molecular Formula	C ₂₉ H ₅₀ N ₇ O ₁₇ P ₃ S	[8]
Molecular Weight	893.73 g/mol	[8]
3-Methylheptanoic Acid		
Molecular Formula	C ₈ H ₁₆ O ₂	[9] [10] [11] [12]
Molecular Weight	144.21 g/mol	[9] [10] [12]

Note: Experimental physical properties such as melting point and boiling point for **3-Methylheptanoyl-CoA** are not readily available in public databases.

Biological Role: The Alpha-Oxidation Pathway

3-Methylheptanoyl-CoA is a key substrate in the alpha-oxidation pathway, a metabolic process that degrades 3-methyl-branched fatty acids.[\[5\]](#)[\[6\]](#)[\[7\]](#) This pathway is crucial for the breakdown of dietary fatty acids like phytanic acid, which is derived from the chlorophyll in plant-based foods. The presence of the methyl group at the β -position of these fatty acids inhibits the action of acyl-CoA dehydrogenase, the first enzyme of the β -oxidation spiral. Therefore, an alternative pathway, alpha-oxidation, is required to remove a single carbon from the carboxyl end, allowing the remainder of the fatty acid to enter the β -oxidation pathway.[\[5\]](#)[\[7\]](#)

The alpha-oxidation of 3-methyl-branched fatty acids is a peroxisomal process.[7][13]

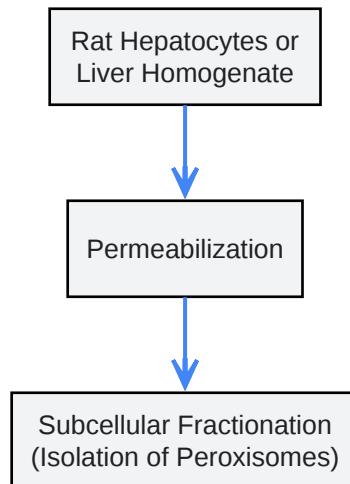
Signaling Pathway Diagram

The following diagram illustrates the key steps in the alpha-oxidation of a 3-methyl-branched fatty acid, starting with its activation to the corresponding acyl-CoA derivative.

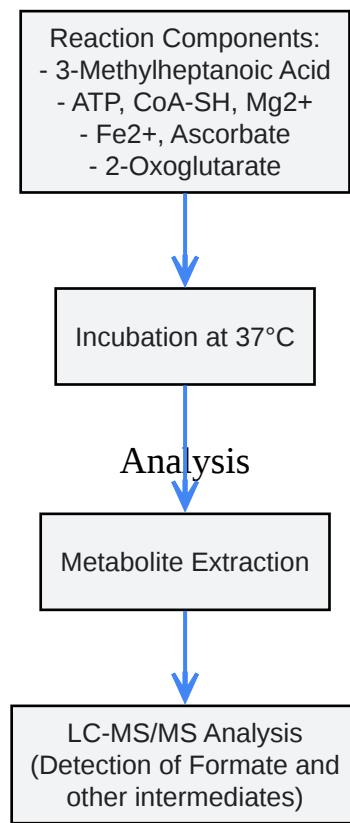
[Click to download full resolution via product page](#)

Alpha-Oxidation of 3-Methyl-Branched Fatty Acids.

Experimental Protocols


Detailed experimental protocols for the study of **3-Methylheptanoyl-CoA** are often specific to the research question. However, a general workflow for its analysis can be inferred from studies on branched-chain fatty acid metabolism.

In Vitro Alpha-Oxidation Assay


Based on published research, an in vitro assay to study the alpha-oxidation of 3-methyl-branched fatty acids would typically involve the following components and steps.[13]

Experimental Workflow:

Sample Preparation

Reaction Mixture

[Click to download full resolution via product page](#)

Workflow for In Vitro Alpha-Oxidation Assay.

Key Methodological Considerations:

- Substrate: Synthetic 3-methyl-branched fatty acids, such as 3-methylheptanoic acid, can be used as valid substitutes for naturally occurring substrates like phytanic acid.[13]
- Cofactors: The reaction requires ATP and CoA for the initial activation step, and Fe²⁺, ascorbate, and 2-oxoglutarate for the subsequent hydroxylation.[13]
- Cellular Fraction: The entire alpha-oxidation pathway up to the formation of formate has been shown to be a peroxisomal process.[13]
- Detection: The progress of the reaction can be monitored by measuring the formation of formate, which is a product of the 2-hydroxyacyl-CoA lyase activity.

Cellular and Molecular Analysis of Branched-Chain Acyl-CoA Metabolism

Modern approaches to studying the impact of branched-chain acyl-CoAs on cellular metabolism often involve genetic manipulation and multi-omics analysis.

Experimental Approaches:

- Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 can be used to knock out genes encoding enzymes involved in branched-chain fatty acid metabolism, such as short/branched-chain acyl-CoA dehydrogenase (ACADS). [14]
- Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze changes in gene expression in response to alterations in branched-chain acyl-CoA levels. [14]
- Metabolomics: Mass spectrometry-based techniques can be used to quantify intracellular levels of triglycerides, cholesterol, and free fatty acids to assess the impact on lipid metabolism. [14][15]

This technical guide provides a foundational understanding of **3-Methylheptanoyl-CoA**. Further in-depth research and experimentation are encouraged for a more detailed exploration of its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme A | PPTX [slideshare.net]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. fatty acid β -oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fatty acid alpha-oxidation | SGD [yeastgenome.org]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Methyl-heptanoic acid | C8H16O2 | CID 5282683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3R-Methylheptanoic acid | C8H16O2 | CID 5324547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-methyl-heptanoic acid (C8H16O2) [pubchemlite.lcsb.uni.lu]
- 12. (S)-3-Methylheptanoic acid | C8H16O2 | CID 10290853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. α -Oxidation of 3-methyl-branched fatty acids: A revised pathway confined to peroxisomes | Semantic Scholar [semanticscholar.org]
- 14. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methylheptanoyl-CoA chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15547860#3-methylheptanoyl-coa-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com